molecular formula C17H13Cl2N3O3 B4955365 2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide

2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide

Cat. No. B4955365
M. Wt: 378.2 g/mol
InChI Key: LZFZUCFQYKDTDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DCPA and has been found to have several interesting properties that make it a valuable tool for scientists in various fields.

Mechanism of Action

The mechanism of action of DCPA is not fully understood, but it is believed to act as a partial agonist of the CB1 receptor. This means that it can bind to the receptor and activate it to some extent, but not as strongly as other compounds that are full agonists.
Biochemical and Physiological Effects:
DCPA has been found to have several biochemical and physiological effects in various studies. For example, it has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that plays a critical role in reward and motivation. DCPA has also been found to have analgesic effects, meaning it can reduce pain perception.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DCPA in lab experiments is its specificity for the CB1 receptor. This makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using DCPA is that it is not very potent, meaning that high concentrations are needed to elicit a significant effect.

Future Directions

There are several future directions for research on DCPA. One area of interest is in the development of more potent analogs that can bind to the CB1 receptor with greater affinity. Another area of interest is in the study of the effects of DCPA on other physiological systems, such as the immune system and the cardiovascular system. Additionally, further research is needed to fully understand the mechanism of action of DCPA and its potential applications in various fields of research.

Synthesis Methods

The synthesis of DCPA involves several steps, including the reaction of 3,4-dichlorobenzyl chloride with sodium azide to form 3,4-dichlorophenyl azide. This intermediate is then reacted with ethyl acetate and sodium hydroxide to form the oxadiazole ring. Finally, the product is reacted with 4-methoxyaniline to form DCPA.

Scientific Research Applications

DCPA has been used in several scientific research studies as a tool to investigate various biological processes. One of the most notable applications of DCPA is in the study of the endocannabinoid system. This system plays a critical role in regulating various physiological processes, including pain, appetite, and mood. DCPA has been found to bind to the CB1 receptor, which is a key component of the endocannabinoid system.

properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O3/c1-24-12-5-3-11(4-6-12)20-16(23)9-15-21-17(25-22-15)10-2-7-13(18)14(19)8-10/h2-8H,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFZUCFQYKDTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=NOC(=N2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.